The synthesis of Pregna-1,4,16-triene-3,20-dione involves several chemical transformations. A notable method includes the oxidation of Δ17-pregnene compounds to produce epoxides, which are then treated with hydrogen iodide or other halogenating agents to yield the desired product. The process typically requires controlled conditions to optimize yield and purity. One efficient route proposed utilizes peracids for oxidation followed by acid treatment to convert intermediates directly to the target compound without the need for intermediate halide preparation .
Key Steps in Synthesis:
The molecular structure of Pregna-1,4,16-triene-3,20-dione is characterized by a complex steroid framework featuring multiple functional groups. The specific stereochemistry is crucial for its biological activity:
The compound's stereochemical configuration is denoted as (11beta), indicating the orientation of the hydroxyl group at the 11-position . The InChI string for this compound is provided as follows:
Pregna-1,4,16-triene-3,20-dione participates in various chemical reactions that can alter its structure and functional properties. Notably:
These reactions highlight the compound's stability and reactivity under different environmental conditions.
The mechanism of action for Pregna-1,4,16-triene-3,20-dione primarily involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors:
This mechanism underlies its therapeutic effects in treating inflammatory and autoimmune conditions.
Pregna-1,4,16-triene-3,20-dione exhibits several notable physical and chemical properties:
Relevant Data:
Property | Value |
---|---|
Molecular Weight | 374.45 g/mol |
Molecular Formula | |
Storage Temperature | +5°C |
Pregna-1,4,16-triene-3,20-dione has extensive applications in medicine:
Research continues into optimizing its use and understanding its full potential in various therapeutic contexts .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: